Product packaging for Ethyl 2-(6-methylpyridin-2-yl)acetate(Cat. No.:CAS No. 5552-83-0)

Ethyl 2-(6-methylpyridin-2-yl)acetate

Cat. No.: B181219
CAS No.: 5552-83-0
M. Wt: 179.22 g/mol
InChI Key: AJXKDBXXGPKKPN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) is a high-purity chemical building block designed for advanced research applications in medicinal and synthetic chemistry. This compound features a 6-methylpyridin-2-yl ring system coupled with an ethyl acetate functional group, making it a versatile bifunctional intermediate . The methyl group on the pyridine ring acts as an electron-donating group, influencing the electronic properties of the ring and providing a site for further functionalization, while the ethyl ester moiety is a crucial handle for synthetic transformations, such as hydrolysis to acids, reduction to alcohols, or reactions with amines to form amides . Its primary research value lies in its role as a key precursor in the synthesis of complex, biologically active molecules. Derivatives of similar pyridyl acetate esters are used to construct a library of heterocyclic compounds, including thioureas, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are core scaffolds in many pharmaceuticals and are investigated for their antimicrobial, antifungal, and antiviral properties . Furthermore, the related (6-methylpyridin-2-yl)acetate ligand has been incorporated into monofunctional platinum(II) and palladium(II) complexes. These complexes are studied for their unique DNA-binding profiles and potential to overcome limitations of existing chemotherapeutic agents, representing a valuable tool in bioinorganic and coordination chemistry . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly for laboratory use only. Under no circumstances is it intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B181219 Ethyl 2-(6-methylpyridin-2-yl)acetate CAS No. 5552-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(6-methylpyridin-2-yl)acetate
Source PubChem
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InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXKDBXXGPKKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302196
Record name ethyl 2-(6-methylpyridin-2-yl)acetate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5552-83-0
Record name 2-Pyridineacetic acid, 6-methyl-, ethyl ester
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Record name NSC 149621
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Record name 5552-83-0
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Record name ethyl 2-(6-methylpyridin-2-yl)acetate
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Synthetic Methodologies for Ethyl 2 6 Methylpyridin 2 Yl Acetate and Its Precursors

Established Synthetic Routes to Ethyl 2-(6-methylpyridin-2-yl)acetate

Esterification Reactions of 6-methylpyridine-2-carboxylic acid

A primary and straightforward method for synthesizing this compound is through the esterification of 6-methylpyridine-2-carboxylic acid.

The classical Fischer esterification method is a common approach. scienceready.com.au This involves reacting 6-methylpicolinic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions. chemicalbook.com The reaction is heated for an extended period, often around 22 hours, to drive the equilibrium towards the ester product. chemicalbook.com Following the reaction, the mixture is neutralized, and the product is extracted with an organic solvent. A typical yield for this method is around 78%. chemicalbook.com

Table 1: Reaction Conditions for Acid-Catalyzed Esterification

Reactant 1 Reactant 2 Catalyst Solvent Reaction Time Temperature Yield
6-methylpicolinic acid Ethanol Sulfuric acid Ethanol 22 hours Reflux 78%

This table summarizes the typical conditions for the acid-catalyzed esterification of 6-methylpicolinic acid.

Organometallic Approaches from 2,6-Lutidine Derivatives

An alternative strategy involves the use of organometallic intermediates derived from 2,6-lutidine.

This approach involves the deprotonation of 2,6-lutidine using a strong base, such as n-butyllithium, to form a lithiated intermediate. researchgate.net This intermediate can then undergo carboxylation by reacting with carbon dioxide to introduce a carboxylic acid group, which can subsequently be esterified. While this method is a viable route to pyridine-2-carboxylic acid derivatives, the direct carboxylation of lithiated 2,6-lutidine to form the precursor for this compound is a potential pathway.

Suzuki-Miyaura Cross-Coupling Methodologies for Pyridine-containing Esters

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of various pyridine (B92270) derivatives. nih.govbohrium.com This method typically involves the reaction of a pyridine-containing boronic acid or ester with an organic halide in the presence of a palladium catalyst. nih.govacs.org

Successful Suzuki-Miyaura coupling reactions for the synthesis of pyridine-containing esters depend heavily on the optimization of reaction conditions and the choice of catalyst. chemistryviews.orgresearchgate.net Factors such as the catalyst, ligand, base, and solvent all play a crucial role in the reaction's efficiency and yield. nih.gov For instance, palladium catalysts like Pd(dppf)Cl2 have been used for the cross-coupling of pyridine derivatives. nih.govbohrium.comcdnsciencepub.com The development of new ligands and catalyst systems continues to improve the scope and efficiency of these reactions, allowing for the synthesis of a wide variety of substituted pyridine esters. researchgate.netdicp.ac.cn Machine learning and deep learning models are also being employed to accelerate the optimization of reaction conditions for Suzuki-Miyaura cross-coupling reactions. chemistryviews.orgrsc.org

Alternative and Emerging Synthetic Strategies

The synthesis of specialty chemicals like this compound is increasingly benefiting from innovative technologies that move beyond conventional laboratory techniques. These strategies aim to enhance reaction efficiency, reduce waste, and provide safer operational parameters.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, including pyridine derivatives. organic-chemistry.org This technology offers superior control over reaction parameters, improved safety for handling hazardous intermediates, and enhanced scalability compared to traditional batch methods. organic-chemistry.orgnih.gov

One notable application is the N-oxidation of pyridine derivatives, a common transformation in the synthesis of functionalized pyridines. A study demonstrated the use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This system achieved yields of up to 99% for various pyridine N-oxides with significantly reduced reaction times. organic-chemistry.org The catalyst remained active for over 800 hours of continuous operation, highlighting the robustness and efficiency of the flow process for large-scale production. organic-chemistry.org

Furthermore, continuous flow setups are ideal for multi-objective optimization using machine learning algorithms. For instance, the synthesis of butylpyridinium bromide was optimized using a Bayesian optimization platform to simultaneously maximize both reaction yield and production rate. nih.gov This approach allows for the rapid identification of optimal reaction conditions (e.g., temperature, concentration, flow rate) and can be adapted for the synthesis of a wide range of pyridine-based compounds. nih.gov The principles of such flow systems are applicable to the esterification of pyridine derivatives, suggesting a promising route for the industrial-scale production of this compound. rsc.org

Table 1: Continuous Flow Synthesis of Pyridine Derivatives

Product Type Catalyst/Reagents Reactor Type Key Findings Reference
Pyridine N-Oxides TS-1 / H₂O₂ Packed-bed microreactor Up to 99% yield; stable for >800 hours. organic-chemistry.org
Butylpyridinium Bromide - Continuous flow reactor Multi-objective optimization of yield and rate. nih.gov

Solvent-Free Mechanochemical Synthesis via Ball Milling

Mechanochemistry, particularly high-speed ball milling (HSBM), presents a green, solvent-free alternative for organic synthesis. rsc.org This technique uses mechanical force to induce chemical reactions, often at room temperature, which can lead to higher yields, shorter reaction times, and the avoidance of hazardous solvents. rsc.orgbeilstein-journals.org

The esterification of carboxylic acids, a fundamental step in producing compounds like this compound, has been successfully demonstrated using ball milling. rsc.org One reported protocol involves the use of iodine (I₂) and potassium hypophosphite (KH₂PO₂) as a catalytic system. This method can produce various esters in yields ranging from 45% to 91% within just 20 minutes of grinding. rsc.org Another approach utilizes potassium iodide (KI) and triethyl phosphite (B83602) (P(OEt)₃), affording esters in 24% to 85% yields after 60 minutes. rsc.org

These solvent-free methods are not only environmentally friendly but also applicable to a wide range of substrates, including those with sensitive functional groups. rsc.orgacs.org The direct amidation of esters has also been achieved through ball milling with sub-stoichiometric amounts of potassium tert-butoxide (KOtBu), demonstrating the versatility of this technique for creating diverse molecular libraries without reaction solvents. chemrxiv.orgresearchgate.net

Table 2: Mechanochemical Esterification Conditions

Catalytic System Reaction Time Yield Range Key Advantage Reference
I₂ / KH₂PO₂ 20 min 45-91% Fast reaction times. rsc.org
KI / P(OEt)₃ 60 min 24-85% Alternative reagent system. rsc.org
Basic Alumina 2-3 hours 65-81% Transesterification reactions. beilstein-journals.org

Synthesis of Related Pyridine-2-yl Acetate (B1210297) Derivatives and Precursors

The synthesis of analogues and precursors of this compound is essential for developing new chemical entities and understanding structure-activity relationships.

Ethyl 2-(6-aminopyridin-2-yl)acetate Synthesis

The synthesis of aminopyridine esters often involves multi-step sequences. A common strategy is the introduction of the amino group via reduction of a nitro group or through nucleophilic substitution of a leaving group. For instance, a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, is prepared through the condensation of 2-aminopicoline with diethyl ethoxymethylenemalonate. researchgate.net The reaction is typically performed by heating the neat reactants at elevated temperatures (e.g., 110 °C). researchgate.net

Another relevant method involves the conversion of a chloro-substituted pyridine to an aminopyridine. For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile can be converted to 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile by refluxing with ammonium (B1175870) acetate in pyridine. nih.gov This transformation provides a viable route for introducing an amino group at the 6-position of the pyridine ring, which could be adapted for the synthesis of Ethyl 2-(6-aminopyridin-2-yl)acetate from a suitable chlorinated precursor.

Methyl 2-(5-methylpyridin-2-yl)acetate Synthesis

The synthesis of the regioisomeric methyl ester, Methyl 2-(5-methylpyridin-2-yl)acetate, can be achieved through several established methods. A straightforward approach is the esterification of (5-methylpyridin-2-yl)methanol (B1313501) with acetic anhydride (B1165640) or acetyl chloride. This reaction is typically conducted in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct, with the mixture being refluxed to ensure complete conversion.

An alternative route involves the nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine (B1297004) with an acetate salt, like potassium acetate, in a polar aprotic solvent such as DMF. The synthesis of the necessary precursor, 2-hydroxy-5-methylpyridine, can be accomplished by treating 2-amino-5-methylpyridine (B29535) with an aqueous solution of sodium nitrite, followed by heating. orgsyn.org

Synthesis of 2-(6-methylpyridin-2-yl)ethanamine (B106186)

2-(6-methylpyridin-2-yl)ethanamine is a key precursor that can be derived from this compound through reduction of the corresponding amide. A published synthesis of a derivative demonstrates the use of 2-(6-methyl-2-pyridyl)ethylamine as a starting material. In this procedure, it is coupled with 4-(4-methylsulfonylaminophenyl)-4-oxobutyric acid using 1-hydroxybenzotriazole (B26582) and dicyclohexylcarbodiimide (B1669883) as coupling agents in dimethylformamide (DMF). The reaction proceeds at 0 °C initially, followed by stirring at room temperature for 12 hours, yielding the desired amide product in 89% yield after purification. This highlights the utility of 2-(6-methylpyridin-2-yl)ethanamine as a building block in further synthetic transformations.

Table 3: Synthesis of a 2-(6-methylpyridin-2-yl)ethanamine Derivative

Reagent 1 Reagent 2 Coupling Agents Solvent Yield
4-(4-methylsulfonylaminophenyl)-4-oxobutyric acid 2-(6-methyl-2-pyridyl)ethylamine 1-hydroxybenzotriazole, dicyclohexylcarbodiimide DMF 89%

Synthesis of (6-methylpyridin-2-ylamino)-acetic acid

A direct and rapid method for the synthesis of (6-methylpyridin-2-yl)amino-acetic acid has been developed, involving the reaction of 2-amino-6-methylpyridine (B158447) with chloroacetic acid. researchgate.netcmu.ac.th This straightforward approach provides the target compound in a remarkably short reaction time. researchgate.netcmu.ac.th

The synthesis is achieved by reacting 2-amino-6-methylpyridine with chloroacetic acid. researchgate.net One reported procedure specifies that the reaction is completed in less than one minute. researchgate.netcmu.ac.th This method stands out for its efficiency and simplicity.

Further research has explored the coordination of (6-methylpyridin-2-yl)amino-acetic acid with metal ions. For instance, a copper(II) complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O, was synthesized by reacting the acid with copper(II) chloride dihydrate (CuCl₂·2H₂O) in a 2:1 ligand-to-metal molar ratio in methanol (B129727). researchgate.netcmu.ac.th In this complex, the (6-methylpyridin-2-yl)amino-acetic acid acts as a ligand, coordinating to the Cu(II) ion through the carboxylic group. researchgate.netcmu.ac.th

Below is a data table summarizing the key aspects of the synthesis of (6-methylpyridin-2-yl)amino-acetic acid and its subsequent use in complexation.

ReactantsProductSolventKey FindingsReference
2-amino-6-methylpyridine, Chloroacetic acid(6-methylpyridin-2-yl)amino-acetic acidNot specifiedRapid synthesis, completed in less than one minute. researchgate.netcmu.ac.th
(6-methylpyridin-2-yl)amino-acetic acid, CuCl₂·2H₂O[Cu((6-methyl-pyridin-2-yl)amino)-acetic acid)₂]Cl₂·H₂OMethanolThe ligand coordinates to Cu(II) through the carboxylic group. researchgate.netcmu.ac.th

Chemical Reactivity and Transformation Studies of Ethyl 2 6 Methylpyridin 2 Yl Acetate

Ester Group Transformations

The ester functional group in Ethyl 2-(6-methylpyridin-2-yl)acetate is a primary site for various chemical reactions, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of this compound involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid, and ethanol (B145695). libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgthieme-connect.de

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The use of excess water helps to shift the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible, leading to a more complete conversion. thieme-connect.dechemguide.co.uk The ester is heated with a dilute aqueous alkali, like sodium hydroxide. The reaction produces the salt of the carboxylic acid (e.g., sodium 2-(6-methylpyridin-2-yl)acetate) and ethanol. chemguide.co.uklibretexts.org The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk

Table 1: Hydrolysis Conditions for this compound

CatalystReagentsProductsReaction Type
Acid (e.g., HCl, H₂SO₄)Water (excess)2-(6-methylpyridin-2-yl)acetic acid + EthanolReversible
Base (e.g., NaOH)WaterSodium 2-(6-methylpyridin-2-yl)acetate + EthanolIrreversible

Reduction to Alcohol Derivatives

The ester group of this compound can be reduced to an alcohol, specifically 2-(6-methylpyridin-2-yl)ethanol. This transformation is typically achieved using strong reducing agents.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The choice of reagent can depend on the desired selectivity and reaction conditions. For instance, LiAlH₄ is a very powerful reducing agent capable of reducing esters to primary alcohols.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, resulting in a new ester. masterorganicchemistry.comredalyc.org This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would produce Mthis compound and ethanol. To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been shown to effectively promote transesterification reactions under mild conditions. organic-chemistry.org

Nucleophilic Substitution Reactions at the Ester Group

The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, leading to substitution of the ethoxy group. This is the underlying mechanism for reactions like hydrolysis and transesterification. masterorganicchemistry.com Other nucleophiles can also be employed to synthesize different derivatives. For instance, reaction with amines (ammonolysis) would yield the corresponding amide, 2-(6-methylpyridin-2-yl)acetamide.

Pyridine (B92270) Ring Reactivity

The pyridine ring in this compound is an aromatic system, but its reactivity is significantly influenced by the nitrogen atom.

Electrophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iq This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Furthermore, under acidic conditions often used for electrophilic substitution, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq

Despite this deactivation, electrophilic substitution can occur under vigorous conditions. uoanbar.edu.iq The substitution pattern is directed by the nitrogen atom and the existing substituents. The nitrogen atom directs incoming electrophiles primarily to the 3- and 5-positions. However, the presence of the activating methyl group at the 6-position and the deactivating acetate (B1210297) group at the 2-position will influence the regioselectivity of the reaction. Common electrophilic substitution reactions include nitration and halogenation. uoanbar.edu.iq

Table 2: Summary of Reactivity

Reaction TypeFunctional GroupTypical ReagentsProduct Type
HydrolysisEsterH₂O, H⁺ or OH⁻Carboxylic Acid
ReductionEsterLiAlH₄, NaBH₄Primary Alcohol
TransesterificationEsterR'OH, H⁺ or BaseNew Ester
Nucleophilic SubstitutionEsterAminesAmide
Electrophilic SubstitutionPyridine RingHNO₃/H₂SO₄, HalogensSubstituted Pyridine

Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring in this compound is susceptible to nucleophilic substitution, a reaction characteristic of pyridine and its derivatives. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ortho (C2) and para (C4) positions electron-deficient and thus prone to attack by nucleophiles. amanote.comnih.govmatthey.com In the case of this specific compound, the presence of the ethyl acetate group at the C2 position and a methyl group at the C6 position influences the regioselectivity of these reactions.

While direct nucleophilic substitution on the unsubstituted positions of the pyridine ring is challenging, the reaction can be facilitated by the presence of a good leaving group. For instance, if a halogen atom were present on the pyridine ring, it could be displaced by a variety of nucleophiles. The general mechanism for nucleophilic aromatic substitution (SNAr) on a pyridine ring involves the addition of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.com The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the reaction. For pyridines, attack at the C2 and C4 positions is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. nih.govmatthey.com

In a study involving a related compound, 2-chloronicotinic acid, nucleophilic substitution with various aromatic amines and sulfonamides was achieved by heating in water in the presence of p-toluenesulfonic acid, yielding the corresponding 2-amino-substituted nicotinic acid derivatives. researchgate.net This demonstrates the principle of nucleophilic substitution on a pyridine ring, which would be applicable to derivatives of this compound bearing a suitable leaving group.

Oxidation of the Pyridine Nitrogen to N-oxides

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in the presence of a catalyst. rsc.org The resulting N-oxide functionality significantly alters the electronic properties and reactivity of the pyridine ring.

The formation of the N-oxide increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. Conversely, the N-oxide can be readily deoxygenated back to the parent pyridine using various reducing agents, making it a useful protecting or directing group in organic synthesis. nih.gov

For instance, a general method for the deoxygenation of pyridine N-oxides involves a palladium-catalyzed transfer oxidation of trialkylamines. This reaction proceeds efficiently under microwave irradiation with a catalytic system of palladium(II) acetate and a diphosphine ligand, such as dppf, and tolerates a wide range of functional groups. nih.gov While specific studies on the N-oxidation of this compound are not detailed in the provided results, the general principles of pyridine N-oxidation are well-established and applicable. rsc.org

Alpha-Carbon Reactivity (adjacent to pyridine and ester)

The methylene (B1212753) group situated between the pyridine ring and the ester carbonyl group (the α-carbon) is highly acidic and thus a prime site for a variety of chemical transformations. The acidity of the α-protons is enhanced by the electron-withdrawing effects of both the adjacent pyridine ring and the ester group, facilitating the formation of a stabilized enolate intermediate.

Acylation Reactions

The activated α-carbon of this compound can undergo acylation reactions. In these reactions, the enolate, generated by treatment with a suitable base, acts as a nucleophile and attacks an acylating agent, such as an acid chloride or an anhydride (B1165640). This results in the introduction of an acyl group at the α-position, forming a β-keto ester derivative.

The general principle of α-carbon acylation is a fundamental transformation in organic synthesis. For example, the acylation of enamines, which are nitrogen analogs of enolates, with acid halides is a well-established method for the synthesis of β-dicarbonyl compounds. pearson.com Although specific examples detailing the acylation of this compound were not found, the reactivity is analogous to that of other active methylene compounds. The reaction would typically proceed by deprotonation of the α-carbon with a non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate, followed by the addition of the acylating agent.

Condensation and Cyclization Reactions

The reactive α-carbon of this compound enables its participation in various condensation and cyclization reactions. These reactions often lead to the formation of new heterocyclic ring systems.

A notable example is the environmentally benign cascade reaction of ethyl 2-(pyridin-2-yl)acetate derivatives with chromone-3-carboxaldehydes in water. rsc.org This reaction proceeds via an initial Knoevenagel condensation between the active methylene group of the pyridineacetate and the aldehyde functionality of the chromone. This is followed by an intramolecular cyclization and subsequent transformations to afford highly functionalized quinolizine derivatives in excellent yields. rsc.org Under acidic conditions, the reaction can be directed to produce quinolizinium (B1208727) salts. rsc.org This cascade process highlights the utility of the title compound's α-carbon in constructing complex polycyclic systems.

Similarly, condensation reactions of ethyl pyridylacetates with aromatic carbonyl compounds have been reported, leading to the formation of new carbon-carbon double bonds. researchgate.net These condensation products can potentially undergo further cyclization reactions to generate diverse heterocyclic scaffolds. The classical Claisen-Schmidt condensation, involving the reaction of a ketone with an aromatic aldehyde, is another example of a condensation reaction that could be adapted for derivatives of the title compound. nih.gov

Palladium-Catalyzed Regioselective Coupling Reactions

Palladium catalysis offers a powerful tool for the regioselective functionalization of this compound and its derivatives. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

A significant application of palladium-catalyzed reactions involving pyridin-2-yl acetate derivatives is the synthesis of indolizines, a class of nitrogen-fused heterocyclic compounds with important biological activities. organic-chemistry.orgnih.gov A palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives (closely related to the title compound) with propargyl carbonates provides a direct and efficient route to polysubstituted indolizines. organic-chemistry.orgnih.gov The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand used in the catalytic system. organic-chemistry.orgnih.gov

The proposed mechanism involves the formation of a (σ-allenyl)palladium(II) intermediate from the propargyl carbonate, followed by intramolecular alkylation by the nucleophilic α-carbon of the pyridine derivative. organic-chemistry.orgnih.gov This methodology allows for the construction of the indolizine (B1195054) core from simple and readily available starting materials.

Another elegant palladium-catalyzed approach to indolizines involves a multicomponent reaction between a 2-bromopyridine, an imine, carbon monoxide, and an alkyne. nih.gov This reaction proceeds through the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne to furnish the indolizine skeleton. nih.gov This strategy provides a modular and versatile route to a wide range of substituted indolizines.

Reactant 1Reactant 2Catalyst SystemProductReference
2-(Pyridin-2-yl)acetonitrile derivativePropargyl carbonatePd₂(dba)₃/DPE-PhosPolysubstituted indolizine organic-chemistry.orgnih.gov
2-BromopyridineImine, CO, AlkynePalladium catalystSubstituted indolizine nih.gov
Ligand Control in Regioselectivity

In the broader context of pyridine chemistry, the control of regioselectivity in transition metal-catalyzed reactions is heavily dependent on the choice of ligand. The ligand can influence the steric and electronic environment of the metal center, thereby dictating the position of C-H activation and subsequent functionalization. For 2,6-disubstituted pyridines, the electronic nature of the substituents and the directing-group ability of any present functionalities play a crucial role.

For a compound like this compound, the pyridine nitrogen and the carbonyl oxygen of the ester group could potentially act as coordinating sites for a metal catalyst. The interplay between these coordinating groups and various ligands would be expected to direct functionalization to one of the available C-H bonds on the pyridine ring (C3, C4, or C5).

While no specific data tables exist for the target compound, research on other pyridine derivatives demonstrates that monodentate and bidentate phosphine ligands, N-heterocyclic carbenes (NHCs), and various anionic ligands can be employed to steer the regiochemical outcome of a reaction. For instance, bulky ligands may favor functionalization at less sterically hindered positions, while chelating ligands can direct the reaction to a position proximal to the coordinating group.

Carbon-Hydrogen Bond Alkenylation

The direct alkenylation of pyridine rings via C-H activation is a highly sought-after transformation. Catalytic systems based on palladium, rhodium, ruthenium, and other transition metals have been developed for this purpose. These reactions typically involve the coordination of the metal to the pyridine, followed by C-H bond cleavage to form a metallacyclic intermediate, which then reacts with an alkene.

In the case of this compound, C-H alkenylation could theoretically occur at the C3, C4, or C5 positions of the pyridine ring, or potentially at the methyl group at the C6 position. The regioselectivity would be a function of the catalyst, ligands, and reaction conditions. Studies on related pyridine derivatives have shown that the electronic properties of the ring and the steric hindrance of the substituents significantly influence the site of alkenylation.

For example, palladium-catalyzed C-H alkenylation of some pyridine N-oxides has been shown to proceed with high regioselectivity. nih.gov Similarly, nickel-catalyzed C-H alkenylation of pyridines has been reported, with the regioselectivity being tunable by the choice of Lewis acid co-catalyst. nih.govresearchgate.net Scandium catalysts have also been employed for the regio- and stereoselective C-H alkenylation of pyridines with allenes. bohrium.com

Without experimental data for this compound, it is not possible to construct a data table of research findings. The development of such a table would require dedicated laboratory research to explore various catalytic systems, ligands, and reaction conditions and to analyze the resulting product distributions and yields.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 6 Methylpyridin 2 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the structure of Ethyl 2-(6-methylpyridin-2-yl)acetate by revealing the number of different types of protons, their electronic environments, and their proximity to other protons.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl ester and the 6-methylpyridine moieties. The ethyl group protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, a result of spin-spin coupling. The aromatic protons on the pyridine (B92270) ring typically appear as a multiplet in the downfield region of the spectrum. The chemical shifts can vary slightly depending on the solvent used.

Detailed proton assignments for this compound are presented below.

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Coupling Constant (J) in Hz
Pyridyl-H7.15–7.857.51 - 7.82m / m, d8.0 (for doublet in DMSO)
OCH₂ (Ethyl)4.154.12q7.1
Ar-CH₃ (Pyridine)2.55Not specifiedsN/A
CH₂CH₃ (Ethyl)1.251.19t7.1

Table 1: ¹H NMR spectral data for this compound. Data sourced from experiments conducted at 400 MHz.

In derivatives such as ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate, the ethyl acetate (B1210297) protons show a multiplet at δ = 4.16–4.37 ppm and δ = 1.21–1.27 ppm, while the methyl group on the pyridine ring is observed at δ = 2.52 ppm. iucr.org

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.

For this compound, the ¹³C NMR spectrum confirms the presence of the ester carbonyl carbon, the carbons of the pyridine ring, and the carbons of the ethyl and methyl groups. The ester carbonyl carbon is characteristically found at a significant downfield shift, typically around 170 ppm. The aromatic carbons of the pyridine ring appear in the range of approximately 120-160 ppm.

Key ¹³C NMR chemical shifts for this compound are summarized in the table below.

Carbon Assignment Chemical Shift (δ) in ppm
Ester Carbonyl (C=O)169.9
Pyridyl Carbon (C=N)157.9
Aromatic Carbon (Pyridyl)137.6

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is consistently observed for the ester carbonyl (C=O) group. iucr.orgnih.gov In related derivatives, this C=O stretch from a non-conjugated ester appears around 1743-1748 cm⁻¹. iucr.orgnih.gov Additionally, C-O stretching vibrations associated with the ester group are typically found in the fingerprint region of the spectrum. nih.gov

The table below lists significant IR absorption bands observed in derivatives of this compound, which are indicative of the functional groups present in the parent molecule.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1743 - 1748 iucr.orgnih.gov
C-O (Ester)Asymmetric & Symmetric Stretch1011 - 1145 nih.gov
C=C, C=N (Aromatic)Stretch~1600 nih.gov

Table 3: Key IR absorption bands for functional groups in this compound derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺). The fragmentation of the molecule under electron ionization would likely proceed through characteristic pathways for an ethyl ester, such as the loss of an ethoxy radical (•OCH₂CH₃, mass of 45) or an ethyl radical (•CH₂CH₃, mass of 29), and cleavage of the bond between the methylene group and the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While a specific crystal structure for the parent this compound was not found in the surveyed literature, studies on its derivatives provide valuable insight. For instance, the crystal structure of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate reveals that the ester and styryl substituents are located on opposite sides of the pyridine ring plane. iucr.orgnih.gov In another derivative, ethyl 2-[5-(3-chlorobenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetate, the molecule is not planar, with the phenyl ring being significantly inclined with respect to the pyridazine (B1198779) ring. researchgate.net These studies demonstrate how X-ray crystallography elucidates detailed conformational features and intermolecular interactions, such as hydrogen bonds, that dictate the supramolecular assembly in the solid state. iucr.orgresearchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a deeper understanding of the crystal packing.

The table below shows the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for two different derivatives, illustrating the common types of interactions that stabilize these crystal structures.

Interaction Type Contribution in Derivative 1 (%) Contribution in Derivative 2 (%)
H···H43.6 iucr.org44.5 researchgate.net
C···H/H···C15.6 iucr.org18.5 researchgate.net
O···H/H···O14.9 iucr.org15.6 researchgate.net
N···H/H···N11.2 iucr.orgNot Reported
Cl···H/H···ClNot Applicable10.6 researchgate.net

Table 4: Major contributions to the Hirshfeld surface for derivatives of this compound. Derivative 1 is ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate. iucr.org Derivative 2 is ethyl 2-[5-(3-chlorobenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetate. researchgate.net

These analyses consistently highlight the importance of hydrogen bonding (such as C—H···O) and van der Waals forces (evidenced by the large H···H, C···H, and O···H contacts) in governing the molecular packing of these compounds. iucr.orgresearchgate.netnih.gov

Conformational Analysis and Torsional Angles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The analysis of the energy changes that a molecule undergoes as groups rotate about these single bonds is crucial for understanding its stability, reactivity, and biological interactions. scribd.com

For this compound, several single bonds allow for rotational freedom, leading to various conformations. The key rotations to consider are around:

The bond connecting the pyridine ring to the methylene group (-CH₂-).

The bond between the methylene group and the carbonyl group (C-C=O).

The C-O single bond of the ester group.

The relative orientation of the substituents around these bonds is described by the dihedral or torsional angle. The stability of any given conformation is primarily influenced by torsional strain (resistance to bond twisting) and steric hindrance (repulsive interactions when atoms or groups are forced too close together). youtube.com

The most stable conformations, such as the staggered conformation, minimize these repulsive forces by positioning bulky groups as far apart as possible. byjus.com Conversely, eclipsed conformations, where substituents on adjacent atoms are aligned, are higher in energy and thus less stable due to increased torsional strain and steric hindrance. youtube.com In the case of this compound, the bulky 6-methyl-substituted pyridine ring and the ethyl ester group will preferentially orient themselves to minimize steric clash. For instance, in the most stable conformation of butane, the two methyl groups are positioned at a 180° dihedral angle to each other, an arrangement known as the anti-conformation. byjus.com A similar principle would apply here, where the large pyridine ring and the ester group would likely adopt an anti-periplanar or a staggered gauche conformation to achieve maximum stability.

Purity Assessment and Analytical Method Development

The determination of purity is a critical aspect of chemical synthesis and quality control. For this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for separating the compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov The development of a robust HPLC method is essential for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of intermediate polarity like this one.

A typical RP-HPLC method for this compound would involve a stationary phase, such as a C18 (octadecylsilyl) column, which is non-polar. ptfarm.plpensoft.net The mobile phase would be a polar mixture, typically consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid). uran.uanih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds interact more strongly with the C18 column and thus elute later, while more polar compounds elute earlier.

Method development involves optimizing various parameters to achieve good separation (resolution) with symmetrical peak shapes in a reasonable timeframe. researchgate.net Key parameters include the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the buffer, the column temperature, and the flow rate. uran.uascielo.br Detection is commonly performed using a UV detector, as the pyridine ring in the molecule absorbs ultraviolet light. ptfarm.pl

Validation of the developed HPLC method is performed according to regulatory guidelines to ensure its reliability. nih.gov This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Chromatograph High-Performance Liquid Chromatography system equipped with a UV detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 50:50 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30-35 °C
Detection UV at 260-270 nm
Injection Volume 10-20 µL
Internal Standard A structurally similar, stable compound not present in the sample, e.g., Phenacetin

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of mixtures, such as assessing purity and monitoring the progress of a chemical reaction. nih.gov It is often used to determine the optimal solvent system for a subsequent column chromatography purification or HPLC analysis. libretexts.org

For the purity assessment of this compound, TLC would be performed on a plate coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. libretexts.org A small spot of the sample, dissolved in a volatile solvent, is applied to the baseline of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. libretexts.org

The mobile phase ascends the plate by capillary action, and as it passes over the sample spot, the components partition between the stationary phase and the mobile phase. Separation occurs based on the compound's affinity for the stationary phase versus its solubility in the mobile phase. Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica and have a lower Rf. A common mobile phase for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org

After the solvent front has moved a sufficient distance, the plate is removed and dried. The separated spots can be visualized, for example, under UV light, which is effective for compounds containing a chromophore like the pyridine ring. A pure compound should ideally appear as a single spot. The presence of multiple spots indicates impurities.

Table 2: Typical TLC System for Purity Assessment of this compound

ParameterDescription
Stationary Phase TLC plates coated with silica gel 60 F₂₅₄
Mobile Phase A mixture of Hexane and Ethyl Acetate (e.g., ratios from 9:1 to 1:1 v/v, adjusted for optimal separation)
Application Sample dissolved in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spotted on the baseline
Development In a closed chamber until the solvent front is near the top of the plate
Visualization Under UV light (at 254 nm)

Applications of Ethyl 2 6 Methylpyridin 2 Yl Acetate in Organic Synthesis and Material Science

Catalytic Applications and Ligand Development

Beyond its role as a synthetic building block, Ethyl 2-(6-methylpyridin-2-yl)acetate and its derivatives are finding applications in catalysis and ligand development. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group can coordinate with metal ions, making these compounds suitable for use as ligands in coordination chemistry.

Coordination Chemistry with Metal Centers

The ability of pyridine-containing ligands to form stable complexes with a wide range of metal ions is well-documented. A derivative of this compound, specifically ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate, has been shown to be a versatile ligand that can coordinate to metal ions in various ways. nih.gov In one study, this ligand formed a twelve-coordinate complex with a lanthanum(III) ion. nih.gov The investigation into the crystal structure of such complexes provides valuable insights into the coordination chemistry of lanthanides, which is essential for the design of new materials with specific properties. nih.gov

Development of Ligands for Transition Metal Catalysis

The strategic design of ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. The compound this compound serves as a versatile precursor for the synthesis of tailored ligands for transition metal catalysis. Its structure, featuring a pyridine ring, a reactive ester group, and a methyl group, offers multiple avenues for modification to create ligands with specific steric and electronic properties. These properties are crucial for influencing the activity, selectivity, and stability of the resulting metal complexes in catalytic applications.

The development of ligands from this compound typically involves the chemical transformation of the ethyl ester functional group into various coordinating moieties. These transformations allow for the creation of polydentate ligands that can form stable complexes with a wide range of transition metals.

One common strategy is the conversion of the ester into an amide or a hydrazone. For instance, the reaction of this compound with hydrazines can yield hydrazide intermediates, which can be further condensed with aldehydes or ketones to form hydrazone ligands. jptcp.comjptcp.comresearchgate.netnih.gov These hydrazone ligands often act as multidentate chelators, coordinating to metal centers through the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen. The resulting metal complexes have shown potential in various catalytic applications, including acting as urease inhibitors. jptcp.comjptcp.com

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, (6-methylpyridin-2-yl)acetic acid. This carboxylic acid can then be coupled with various amines to generate a library of amide-based ligands. The nature of the amine used in this coupling reaction can be systematically varied to fine-tune the steric and electronic environment around the metal center.

Another approach involves the reduction of the ester group to an alcohol, yielding 2-(6-methylpyridin-2-yl)ethanol. This alcohol can then be used to build larger ligand frameworks, potentially leading to pincer-type ligands where the pyridine ring acts as the central donor, flanked by two other coordinating arms. While direct synthesis of pincer ligands from this specific ethyl ester is not extensively documented in the provided search results, the general principles of pincer ligand synthesis suggest this as a viable route.

The coordination of these modified ligands to transition metals such as copper, iron, cobalt, and palladium can lead to catalytically active species. For example, iron(II) and cobalt(II) complexes with polydentate nitrogen ligands derived from pyridine precursors have been successfully employed in ethylene (B1197577) polymerization. unam.mxresearchgate.net Similarly, copper(II) complexes with related pyridine-based ligands have been investigated for their catalytic activity in oxidation reactions.

The following table summarizes potential ligand types derived from this compound and their prospective catalytic applications based on analogous systems found in the literature.

Ligand PrecursorFunctional Group ModificationResulting Ligand TypePotential Transition MetalsPotential Catalytic Applications
This compoundAmidation with primary/secondary aminesPyridyl-acetamideCu, Fe, Co, PdOxidation, Polymerization, Cross-coupling
This compoundReaction with hydrazinePyridyl-acetohydrazideCu, Ni, ZnUrease inhibition, Hydrolytic reactions
Pyridyl-acetohydrazideCondensation with aldehydes/ketonesPyridyl-hydrazoneCu, Ni, Zn, CoUrease inhibition, Transfer hydrogenation
This compoundReduction to alcoholPyridyl-ethanolRu, Rh, IrTransfer hydrogenation, Hydrogenation
(6-methylpyridin-2-yl)acetic acidEsterification with functionalized alcoholsPyridyl-esterCu, PdHydrolytic cleavage, Cross-coupling

Detailed research findings on analogous systems indicate that the substituents on the pyridine ring and the nature of the chelating arms play a critical role in determining the catalytic performance of the metal complexes. For instance, the steric bulk of the ligands can influence the accessibility of the metal center to substrates, thereby affecting the reaction rate and selectivity. The electronic properties of the ligand, whether electron-donating or electron-withdrawing, can modulate the redox potential of the metal center, which is often a key parameter in catalytic cycles. nih.govrsc.org

While the direct catalytic applications of ligands synthesized from this compound are an emerging area of research, the versatility of this compound as a building block for more complex ligand architectures is evident. The principles of ligand design and the known reactivity of similar pyridine derivatives provide a strong foundation for the future development of novel and efficient transition metal catalysts based on this precursor.

Biological and Pharmacological Investigations of Ethyl 2 6 Methylpyridin 2 Yl Acetate and Its Derivatives

Antimicrobial Activity Studies

Derivatives containing the pyridine (B92270) scaffold have shown notable activity against both Gram-positive and Gram-negative bacteria. Studies on various pyridine compounds have consistently demonstrated their inhibitory effects against common pathogens. nih.gov For instance, certain pyridinium (B92312) salts and isonicotinic acid hydrazide derivatives have been reported to be active against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com

Research has shown that the antibacterial activity of pyridine derivatives often depends on factors like molecular hydrophobicity and the electron density of the nitrogen atom. mdpi.com Some studies have revealed stronger antibacterial activity against Gram-positive bacteria, such as S. aureus, compared to Gram-negative bacteria. mdpi.commdpi.com For example, anaephene derivatives, which are alkyl pyridinol compounds, exhibit potent antimicrobial activities against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), but are inactive against the Gram-negative Pseudomonas aeruginosa. mdpi.com Similarly, the introduction of a fluorine atom into certain pyridine derivatives has been shown to significantly enhance antibacterial activity against Gram-positive bacteria. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For pyridine derivatives, MIC values can vary significantly based on their specific chemical structure and the target microorganism.

For example, a series of pyridine-4-aldoxime-based quaternary ammonium (B1175870) salts with varying alkyl chain lengths showed different levels of activity. The derivative with a phenylpropyl chain exhibited the lowest MIC value (4 μg/mL) against the tested bacteria, including S. aureus. mdpi.com In another study, isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides containing bromo, methoxy, and chloro groups demonstrated high activity, with MIC values better than the standard drug norfloxacin. nih.gov A separate series of Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide showed antibacterial activity against S. aureus and P. aeruginosa with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov

Table 1: Antibacterial Efficacy (MIC) of Selected Pyridine Derivatives

Compound/Derivative Class Test Organism MIC (μg/mL) Reference
Pyridinium salt (3d) Staphylococcus aureus 4 mdpi.com
Mannich bases (12, 15, 16, 17) S. aureus, P. aeruginosa 6.25 - 12.5 nih.gov
3-(pyridine-3-yl)-2-oxazolidinone (21d) S. aureus 4 nih.gov
3-(pyridine-3-yl)-2-oxazolidinone (21d) B. subtilis 2 nih.gov

Candida albicans is a significant fungal pathogen, and the development of effective antifungal agents is crucial. mdpi.com Pyridine derivatives have also been investigated for their activity against this opportunistic fungus. nih.gov

Several studies have reported the antifungal potential of various pyridine-containing compounds. Dodecanoic acid derivatives of aminopyridine showed good antifungal activity against C. albicans. openaccessjournals.com Similarly, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were among the most active against C. albicans. nih.gov However, the antifungal efficacy can be modest in some cases. For instance, certain pyridinium salts that were effective against bacteria exhibited low antifungal activity against C. albicans. mdpi.com In contrast, hydrazine-based compounds have shown promising results, with some derivatives displaying excellent activity against C. albicans, including drug-resistant clinical isolates. mdpi.com The MIC for one such hydrazine-based pyrrolidine-2-one (Hyd. H) was found to be 9.6 µg/mL. mdpi.com

The proposed mechanisms of antimicrobial action for pyridine derivatives are varied. A common hypothesis for certain derivatives, particularly cationic ones like pyridinium salts and lipophilic structures like anaephenes, involves interaction with and disruption of the bacterial cell membrane. mdpi.commdpi.com The bacterial membrane is a critical site for essential processes such as respiration and transport, making it an attractive target for antimicrobials. mdpi.com It is suggested that these compounds integrate into the lipid bilayer, leading to membrane disruption and subsequent cell death. mdpi.com

For antifungal action against C. albicans, weaker activity in some pyridine derivatives has been postulated to be due to a different mechanism than cell wall destruction, possibly involving the inhibition of the fungus's respiratory systems. mdpi.com For other classes of compounds, such as oxazolidinone derivatives, the mechanism may involve targeting protein synthesis, similar to the action of the antibiotic linezolid. nih.gov

Antibacterial Efficacy (e.g., against E. coli, Staphylococcus aureus, Bacillus mycoides, Salmonella enterica)

Anticancer and Antiproliferative Activity Research

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of ethyl 2-(6-methylpyridin-2-yl)acetate. nih.govnih.gov These compounds have been explored for their ability to selectively target processes and enzymes that are crucial for cancer cell survival and proliferation. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in various physiological processes. nih.govmdpi.com Certain isoforms, particularly human carbonic anhydrase (hCA) IX and XII, are overexpressed in various cancers and contribute to the survival of tumor cells by regulating pH in the hypoxic tumor microenvironment. nih.govnih.gov This makes them promising targets for anticancer therapies. The goal is to design inhibitors that are selective for these cancer-related isoforms over the ubiquitous hCA I and II, to minimize side effects. nih.govmdpi.com

A series of novel 3-(6-methylpyridin-2-yl)coumarin derivatives were designed and synthesized as potential selective inhibitors of hCA IX and XII. nih.govnih.gov These compounds integrate the coumarin (B35378) moiety, which can obstruct the entrance to the enzyme's active site, with the 6-methylpyridine structure. nih.gov The synthesized coumarins demonstrated inhibitory activity against the cancer-associated hCA IX and XII isoforms, with inhibition constants (Kᵢ) ranging from the sub-micromolar to the low-micromolar range. nih.govnih.gov Crucially, these derivatives showed high selectivity, as they did not inhibit the off-target cytosolic isoforms hCA I and II at concentrations up to 100 µM. nih.govnih.gov

Table 2: Inhibition of Cancer-Related Carbonic Anhydrases by 3-(6-methylpyridin-2-yl)coumarin Derivatives

Compound hCA IX (Kᵢ, μM) hCA XII (Kᵢ, μM) hCA I (Kᵢ, μM) hCA II (Kᵢ, μM) Reference
Series 5a-o Sub- to low-micromolar range Sub- to low-micromolar range >100 >100 nih.govnih.gov

Enzyme Interactions and Metabolic Pathway Modulation

The interaction of this compound with various molecular targets, including enzymes and receptors, is a key area of research. These interactions can influence metabolic pathways and cellular signaling processes. The specific mechanism of action is highly dependent on the particular derivative and the biological context in which it is studied. For instance, some derivatives have been shown to interact with microbial cell membranes, leading to a disruption of membrane integrity and subsequent cell death, suggesting a potential role as broad-spectrum antimicrobial agents.

As a versatile chemical intermediate, this compound serves as a foundational structure for the synthesis of more complex molecules that can act as ligands for various enzyme systems. Its structural features can be modified through reactions like oxidation, reduction, and substitution on the pyridine ring to create derivatives with specific binding affinities for target enzymes. This adaptability makes it a valuable tool in the study of enzyme interactions and the modulation of metabolic pathways.

Development of Nicotinic Receptor Modulators

Derivatives of pyridine-based structures have been a focus in the development of modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and physiological processes. Research in this area has led to the synthesis of novel compounds with the potential to act as selective agents for different nAChR subtypes.

Natural products have historically provided lead structures for the design of nAChR modulators, including agonists, antagonists, and allosteric modulators. nih.gov Synthetic efforts have built upon these natural scaffolds to create a wide range of agents with tailored activities. nih.gov For example, research on quinoline (B57606) and isoquinoline (B145761) derivatives has aimed to develop compounds with high selectivity for the α7 nAChR subtype. researchgate.net Similarly, novel azabicyclic and diazabicyclic compounds have been synthesized and tested for their binding affinity to α7* and α4β2* nAChRs. researchgate.net

Recent advances have also focused on allosteric modulators, which bind to sites on the receptor distinct from the primary agonist binding site, offering a more nuanced approach to receptor modulation. nih.gov These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), each with a distinct effect on receptor function. nih.gov

Compound TypeTarget ReceptorActivityReference
Quinoline derivativesα7 and α4β2 nAChRsAntagonistic and Agonistic researchgate.net
Azabicyclic/diazabicyclic compoundsα7* and α4β2* nAChRsVarying affinities researchgate.net
Natural product derivativesVarious nAChR subtypesAgonists, Antagonists, Modulators nih.gov
Allosteric Modulatorsα7 and α4β2 nAChRsPAMs, NAMs, SAMs nih.gov

Other Biological Activities (e.g., anti-inflammatory, antidiabetic, antioxidant)

Beyond their interactions with nAChRs, derivatives of this compound and related structures have been investigated for a range of other biological activities. The pyridazinone derivatives, for instance, have demonstrated potential as antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer agents. nih.gov

The anti-inflammatory, antioxidant, and antidiabetic properties of various heterocyclic compounds are of significant interest. For example, studies on hydroxytriazenes based on sulfa drugs have shown promising results in α-glucosidase and α-amylase inhibition, which are key targets in the management of diabetes. nih.gov Similarly, the residual aqueous fraction of Ethulia conyzoides has demonstrated in-vivo antidiabetic, antioxidant, and anti-inflammatory effects in animal models. nih.gov Sesquiterpene lactones isolated from Helianthus annuus have also exhibited antioxidant and antidiabetic properties. farmaceut.org

Compound/ExtractBiological ActivityKey FindingsReference
Pyridazinone derivativesAntioxidant, Anti-inflammatoryPossess a number of biological activities. nih.gov
HydroxytriazenesAntidiabetic, Anti-inflammatory, AntioxidantSignificant α-glucosidase and α-amylase inhibition. nih.gov
Ethulia conyzoides extractAntidiabetic, Antioxidant, Anti-inflammatoryAmeliorative effects for type 2 diabetes. nih.gov
Heliangolide sesquiterpene lactoneAntioxidant, AntidiabeticReduced fasting blood glucose levels. farmaceut.org

While direct research on this compound and COX-2 inhibition is not extensively documented in the provided context, the anti-inflammatory activity observed in related pyridazinone derivatives suggests a potential avenue for investigation. nih.gov Anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Further research into the specific mechanisms of the anti-inflammatory properties of these compounds could elucidate their potential as COX-2 inhibitors.

Theoretical and Computational Studies on Ethyl 2 6 Methylpyridin 2 Yl Acetate and Its Derivatives

Density Functional Theory (DFT) Calculations for Mechanistic Insight

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving pyridinyl compounds like Ethyl 2-(6-methylpyridin-2-yl)acetate. By modeling the electron density, DFT allows for the detailed exploration of reaction pathways, the characterization of transition states, and an understanding of the electronic and steric roles of various molecular fragments.

Reaction Pathway Analysis and Transition State Modeling

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying intermediates, and locating the transition states that connect them. This analysis provides a step-by-step understanding of how reactants are converted into products.

For instance, in reactions catalyzed by transition metal complexes featuring pyridine-containing ligands, DFT can be used to investigate different proposed mechanistic pathways. Studies on related pincer-type ligands, which share structural motifs with derivatives of this compound, have demonstrated the power of this approach. DFT calculations have been used to compare the feasibility of different reaction pathways, such as 'initial C-H addition' versus 'direct C-O insertion' in the cleavage of ether linkages by iridium and cobalt pincer complexes. whiterose.ac.uk For cobalt catalysts, the 'direct C-O insertion' route was found to be kinetically favored. whiterose.ac.uk

The geometry of the transition state, a high-energy species that represents the bottleneck of a reaction, can be precisely modeled using DFT. The activation energy barrier, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. For example, in the C-H activation by a cobalt pincer complex, the activation energy barrier for the initial C-H addition was calculated to be 11.4 kcal mol⁻¹. whiterose.ac.uk

Furthermore, DFT studies can reveal dynamic structural changes during a reaction, such as the folding and unfolding of pincer ligands to accommodate substrates, a crucial aspect of catalysis. nih.gov These computational insights are vital for designing more efficient catalysts and predicting the outcomes of new reactions.

Evaluation of Pyridine (B92270) Moiety Role in Catalytic Processes

The pyridine ring, a central feature of this compound, plays a significant role in the reactivity and catalytic activity of its derivatives, particularly when they act as ligands in transition metal complexes. researchgate.netacs.org DFT calculations provide a quantitative understanding of the pyridine moiety's contribution.

The electronic properties of the pyridine ligand, such as its ability to donate or accept electrons, can be fine-tuned by substituents. wikipedia.org DFT can quantify these effects through calculations of properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). tandfonline.comresearchgate.net The MEP map, for example, visualizes the charge distribution on the molecule, highlighting electron-rich and electron-poor regions that are susceptible to electrophilic or nucleophilic attack, respectively. researchgate.net

DFT studies have also been employed to understand the role of the pyridine moiety in stabilizing different oxidation states of the metal center during a catalytic cycle. rsc.org For instance, in the context of hydrogen evolution catalysts, DFT calculations have shown how the protonation of a pyridine ligand can be a key step in the reaction mechanism. rsc.org By systematically modifying the substituents on the pyridine ring in silico and calculating the resulting electronic and steric effects, researchers can rationally design ligands to optimize the performance of a catalyst for a specific transformation.

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interactions of small molecules like derivatives of this compound with biological macromolecules. These techniques provide insights into binding modes, affinities, and the dynamic behavior of ligand-protein complexes, which are crucial for drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jppres.com This is achieved by sampling a large number of possible conformations and scoring them based on their binding energy. For example, in a study of novel pyridine derivatives as potential anti-diabetic agents, molecular docking was used to investigate their interactions with the α-amylase enzyme. plos.org The results revealed that the compounds had advantageous inhibitory properties, with one derivative showing a docking score of -7.43 kcal/mol. plos.org The analysis of the docked poses can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site of the protein.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic stability and behavior of the ligand-protein complex over time. irma-international.org MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of their movements. This allows for the analysis of conformational changes, the stability of binding interactions, and the calculation of binding free energies. For instance, a 100 ns MD simulation was used to validate the stability of a potent inhibitor bound to its target protein. sci-hub.se The root-mean-square deviation (RMSD) of the complex can be monitored to assess its stability, with stable complexes showing minor fluctuations over the simulation time. plos.org

These computational approaches have been widely applied to various pyridine derivatives to explore their potential as therapeutic agents. For example, molecular docking studies on pyridine heterocyclic hybrids have been used to predict their anticancer activity by illustrating their binding interactions with tubulin. nih.govrsc.org Similarly, docking studies have been performed on pyridine derivatives as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the structural features that are important for biological activity. nih.gov

The process of QSAR modeling involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electronic fields). nih.gov Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

For pyridine derivatives, SAR studies have been instrumental in identifying key structural features that influence their biological effects. For example, a review on the antiproliferative activity of pyridine derivatives found that the presence and position of substituents like -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it. nih.gov

Computational SAR models can provide valuable insights for designing new, more potent compounds. By analyzing the QSAR model, chemists can identify which structural modifications are likely to improve the desired biological activity. For instance, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic group for optimal activity, new analogs can be designed and synthesized with this feature. This iterative process of design, synthesis, and testing, guided by computational SAR, can significantly accelerate the drug discovery process.

Various computational studies have successfully applied QSAR and related approaches to pyridine derivatives. These include the development of 2D-QSAR models for antidiabetic compounds and the use of 3D-QSAR to understand the requirements for anticancer activity. researchgate.net These models not only predict activity but also provide a deeper understanding of the ligand-receptor interactions at a molecular level.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(6-methylpyridin-2-yl)acetate, and how do reaction conditions influence yield?

Answer: The compound is commonly synthesized via Suzuki-Miyaura cross-coupling ():

  • Typical protocol : React 2-bromo-6-methylpyridine with a boronic ester/acid derivative in a dioxane/water (2:1) mixture, using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5–7 mol%) and potassium acetate (2 eq.) at 107–115°C for 18 hours.
  • Yield optimization : Higher temperatures (115°C) and prolonged reaction times improve yields (up to 86%) but may increase side reactions. Lower catalyst loading (<5 mol%) reduces cost but risks incomplete coupling ().

Q. How is this compound characterized spectroscopically?

Answer: ¹H NMR and ¹³C NMR are critical for structural validation. Key spectral features include:

  • ¹H NMR (DMSO-d₆) :
    • Ethyl ester protons: δ 4.12 (q, J = 7.1 Hz, 2H), 1.19 (t, J = 7.1 Hz, 3H).
    • Pyridyl protons: δ 7.82–7.75 (m, 2H), 7.51 (d, J = 8.0 Hz, 1H) ().
  • ¹³C NMR :
    • Ester carbonyl: δ 169.9 ppm.
    • Pyridyl carbons: δ 157.9 (C=N), 137.6 (aromatic) ().

Q. What strategies mitigate competing substitution or oxidation during synthesis?

Answer:

  • Competing substitution : Use electron-deficient boronic partners to enhance coupling selectivity. Steric hindrance from the 6-methyl group on pyridine reduces undesired ortho-substitution ().
  • Oxidation control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent ester hydrolysis. Add antioxidants (e.g., BHT) if free-radical pathways are suspected ().

Q. How does the 6-methylpyridin-2-yl group influence the compound’s reactivity in medicinal chemistry applications?

Answer: The 6-methylpyridin-2-yl moiety enhances:

  • Hydrophobic interactions : Methyl group improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) ().
  • Metabolic stability : Methylation reduces susceptibility to CYP450 oxidation compared to unsubstituted pyridine ().

Case Study : In pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitors, this group improves selectivity for MST3/4 kinases ().

Q. How can conflicting NMR data from different synthetic batches be resolved?

Answer:

  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., de-esterified acids or dimerization products).
  • Deuterated solvent effects : Confirm peak assignments using 2D NMR (COSY, HSQC) in CDCl₃ vs. DMSO-d₆ ().
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation ().

Q. What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation ().
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
  • Decomposition products : Monitor via TLC or LC-MS for acetic acid (hydrolysis) or pyridine derivatives ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.